N-(4-Cyanooxan-4-YL)-4-(3,3,3-trifluoropropyl)benzamide
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Overview
Description
N-(4-Cyanooxan-4-YL)-4-(3,3,3-trifluoropropyl)benzamide is a synthetic organic compound It is characterized by the presence of a benzamide group, a cyano group, and a trifluoropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyanooxan-4-YL)-4-(3,3,3-trifluoropropyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: This can be achieved through the reaction of 4-(3,3,3-trifluoropropyl)benzoic acid with an amine under dehydrating conditions to form the benzamide.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the Oxan Ring: The oxan ring can be synthesized through a cyclization reaction involving the appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-Cyanooxan-4-YL)-4-(3,3,3-trifluoropropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups.
Substitution: The benzamide and trifluoropropyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(4-Cyanooxan-4-YL)-4-(3,3,3-trifluoropropyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-Cyanophenyl)-4-(3,3,3-trifluoropropyl)benzamide: Similar structure but lacks the oxan ring.
N-(4-Cyanooxan-4-YL)-4-(3,3,3-trifluoropropyl)aniline: Similar structure but with an aniline group instead of a benzamide group.
Properties
IUPAC Name |
N-(4-cyanooxan-4-yl)-4-(3,3,3-trifluoropropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O2/c17-16(18,19)6-5-12-1-3-13(4-2-12)14(22)21-15(11-20)7-9-23-10-8-15/h1-4H,5-10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZZOAGTRPJPEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)C2=CC=C(C=C2)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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